

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexanohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexanohydrazide**

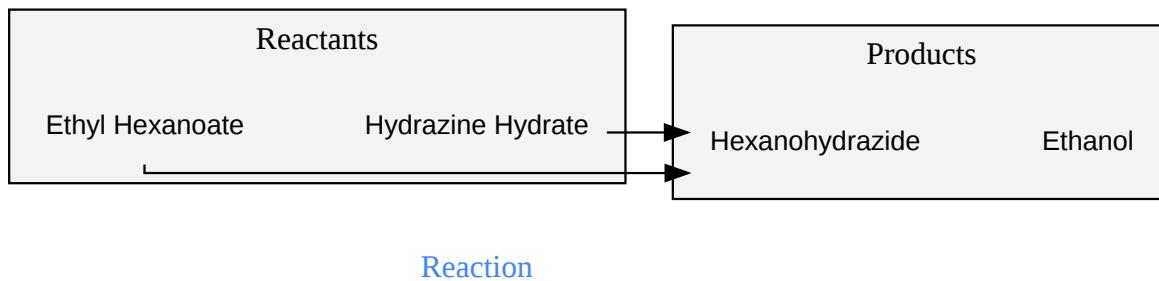
Cat. No.: **B1294361**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **hexanohydrazide** (also known as caproic acid hydrazide). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to support further research and application of this compound.

Introduction


Hexanohydrazide (CAS No. 2443-62-1) is an organic compound with the chemical formula $C_6H_{14}N_2O$.^[1] It belongs to the class of carboxylic acid hydrazides, which are characterized by the presence of a hydrazide functional group (-CONHNH₂). Hydrazides are versatile building blocks in organic synthesis and are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.

The hydrazide moiety can act as a pharmacophore, and its derivatives have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor activities. While specific biological signaling pathways for **hexanohydrazide** are not extensively documented, the broader class of hydrazide-containing compounds has been shown to interact with various biological targets. This guide will provide a detailed account of the synthesis of **hexanohydrazide**, its key chemical and physical properties, and a generalized overview of the biological relevance of the hydrazide scaffold.

Synthesis of Hexanohydrazide

The primary route for the synthesis of **hexanohydrazide** involves the reaction of a hexanoic acid derivative, typically an ester, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common and effective method for the preparation of carboxylic acid hydrazides.

Reaction Scheme

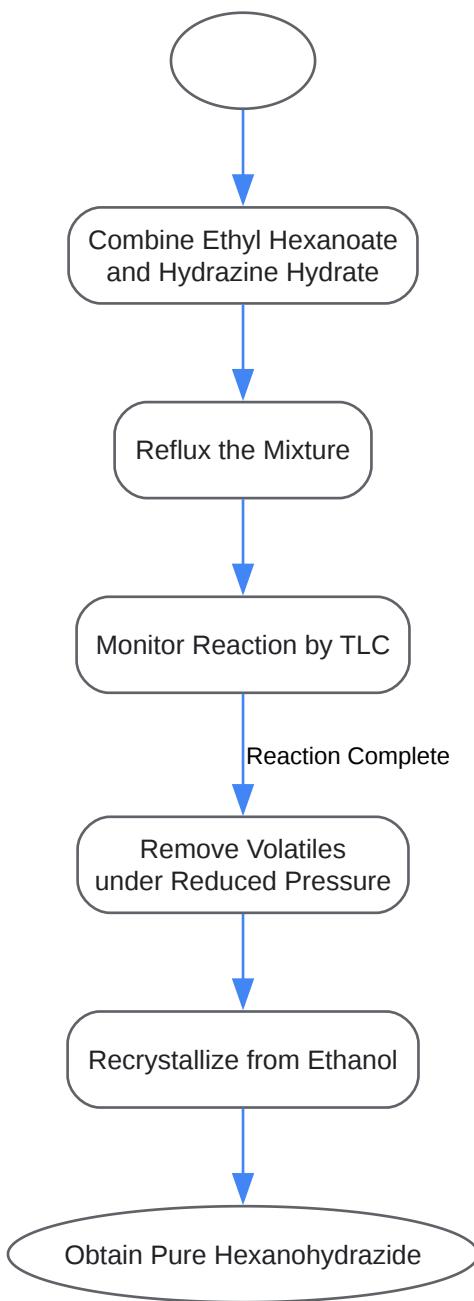
[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **Hexanohydrazide**.

Experimental Protocol

The following protocol is adapted from a general method for the synthesis of aliphatic hydrazides.

Materials:


- Ethyl hexanoate
- Hydrazine hydrate (80% solution in water)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl hexanoate and hydrazine hydrate in a molar ratio of approximately 1:1.2.

- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Remove the excess hydrazine hydrate and the ethanol byproduct under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield **hexanohydrazide** as a white solid.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Hexanohydrazide**.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of **hexanohydrazide** is presented in the table below. It is important to note that while some experimental data is

available, other parameters are based on computational predictions and should be considered as such.

Property	Value	Source
IUPAC Name	hexanehydrazide	[1]
CAS Number	2443-62-1	[1] [2]
Molecular Formula	C ₆ H ₁₄ N ₂ O	[1]
Molecular Weight	130.19 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	69-71 °C	[3] [4]
Boiling Point	~273.4 °C at 760 mmHg	[1]
Density	~0.948 g/cm ³	[1]
Solubility	Soluble in water and polar organic solvents (predicted)	
pKa	Not available	
LogP	Not available	

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **hexanohydrazide** is not widely available in the public domain. The following are predicted spectroscopic characteristics based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

- δ ~0.9 ppm (t, 3H): Terminal methyl group (CH₃) of the hexyl chain.
- δ ~1.3 ppm (m, 6H): Methylene groups (CH₂) of the hexyl chain (positions 3, 4, and 5).
- δ ~2.1 ppm (t, 2H): Methylene group (CH₂) adjacent to the carbonyl group.

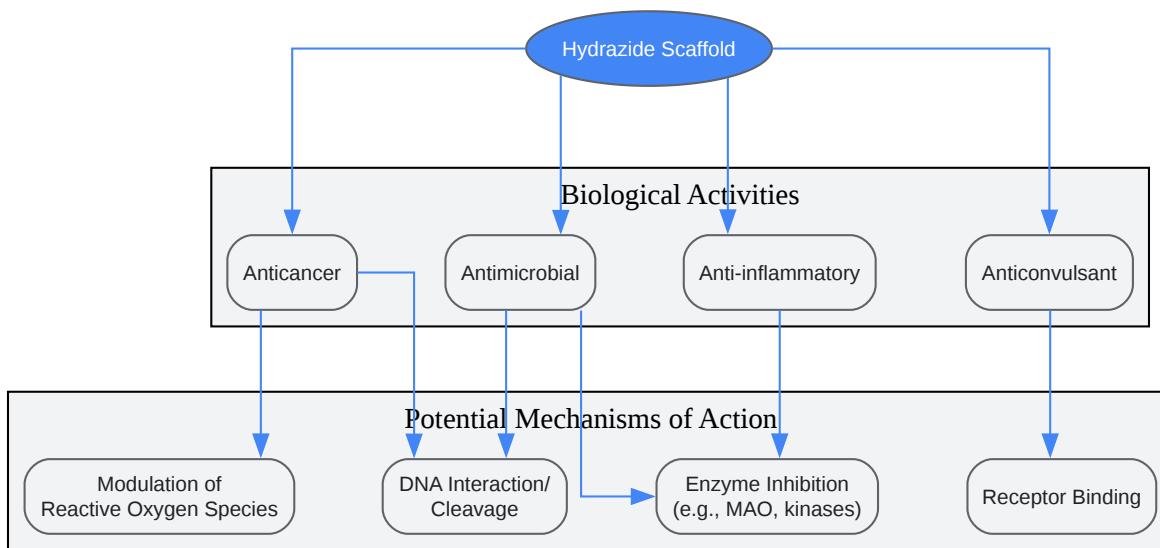
- $\delta \sim 4.0$ ppm (br s, 2H): Amine protons (-NH₂) of the hydrazide group.
- $\delta \sim 7.5$ ppm (br s, 1H): Amide proton (-NH-) of the hydrazide group.

¹³C NMR Spectroscopy (Predicted)

- $\delta \sim 14$ ppm: Terminal methyl carbon (CH₃).
- $\delta \sim 22-32$ ppm: Methylene carbons (CH₂) of the hexyl chain.
- $\delta \sim 35$ ppm: Methylene carbon (CH₂) adjacent to the carbonyl group.
- $\delta \sim 175$ ppm: Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy (Predicted)

- 3300-3400 cm⁻¹ (m, sharp): N-H stretching vibrations of the -NH₂ group (two bands).
- ~ 3200 cm⁻¹ (m, broad): N-H stretching vibration of the -NH- group.
- 2850-2960 cm⁻¹ (s, sharp): C-H stretching vibrations of the alkyl chain.
- ~ 1640 cm⁻¹ (s, sharp): C=O stretching vibration (Amide I band).
- ~ 1550 cm⁻¹ (m, broad): N-H bending vibration (Amide II band).


Mass Spectrometry (Predicted)

The electron ionization mass spectrum of **hexanohydrazide** is expected to show a molecular ion peak (M⁺) at m/z = 130. Key fragmentation patterns would likely involve cleavage of the acyl-N bond and fragmentation of the alkyl chain.

Biological Relevance of the Hydrazide Scaffold

While specific signaling pathways involving **hexanohydrazide** have not been elucidated, the broader class of hydrazide and hydrazone derivatives has been the subject of extensive research in drug discovery. These compounds are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects.

The diagram below illustrates some of the general biological activities and potential mechanisms of action associated with the hydrazide scaffold.

[Click to download full resolution via product page](#)

Caption: Generalized biological activities of the hydrazide scaffold.

Conclusion

Hexanohydrazide is a readily accessible organic compound with potential applications in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, along with a compilation of its known and predicted chemical and physical properties. While experimental spectroscopic data remains limited in the public domain, the information presented here serves as a valuable starting point for researchers. The diverse biological activities associated with the broader class of hydrazides suggest that **hexanohydrazide** and its derivatives may be promising candidates for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanohydrazide CAS 2443-62-1 - Research Compound [benchchem.com]
- 2. Hexanoic acid, hydrazide | C6H14N2O | CID 75548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HEXANOICACIDHYDRAZIDE CAS#: 2443-62-1 [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexanohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294361#synthesis-and-chemical-properties-of-hexanohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com